molecular formula C25H23N3O4 B4920734 N~1~-(1-ACETYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-4-NITRO-N~1~-PHENYLBENZAMIDE

N~1~-(1-ACETYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-4-NITRO-N~1~-PHENYLBENZAMIDE

Cat. No.: B4920734
M. Wt: 429.5 g/mol
InChI Key: BZFOADOJFCLPJG-UHFFFAOYSA-N
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Description

N~1~-(1-ACETYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-4-NITRO-N~1~-PHENYLBENZAMIDE is a complex organic compound with a molecular formula of C26H26N2O2 It is characterized by the presence of a quinoline ring system, an acetyl group, a nitro group, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-ACETYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-4-NITRO-N~1~-PHENYLBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Nitration: The acetylated quinoline compound undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Amidation: Finally, the nitro-substituted quinoline is reacted with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-ACETYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-4-NITRO-N~1~-PHENYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Amino derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

N~1~-(1-ACETYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-4-NITRO-N~1~-PHENYLBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(1-ACETYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-4-NITRO-N~1~-PHENYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-4-methyl-N-phenylbenzamide
  • N-(1-Acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide

Uniqueness

N~1~-(1-ACETYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-4-NITRO-N~1~-PHENYLBENZAMIDE is unique due to the presence of both a nitro group and a phenylbenzamide moiety, which may confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-acetyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-4-nitro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-17-16-24(22-10-6-7-11-23(22)26(17)18(2)29)27(20-8-4-3-5-9-20)25(30)19-12-14-21(15-13-19)28(31)32/h3-15,17,24H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFOADOJFCLPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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